molecular formula C8H15NS B14445102 trans-2-(Hexa-2,5-dienylamino)ethanethiol CAS No. 75606-34-7

trans-2-(Hexa-2,5-dienylamino)ethanethiol

Cat. No.: B14445102
CAS No.: 75606-34-7
M. Wt: 157.28 g/mol
InChI Key: UNMKOAIBHDDZSN-SNAWJCMRSA-N
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Description

Trans-2-(Hexa-2,5-dienylamino)ethanethiol is an organic compound with the molecular formula C8H15NS. It contains a thiol group (-SH) and an amino group attached to a hexadienyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(Hexa-2,5-dienylamino)ethanethiol typically involves the reaction of hexa-2,5-dienylamine with an appropriate thiolating agent. One common method is the reaction of hexa-2,5-dienylamine with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Trans-2-(Hexa-2,5-dienylamino)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-2-(Hexa-2,5-dienylamino)ethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2-(Hexa-2,5-dienylamino)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-2-(Hexa-2,5-dienylamino)ethanethiol is unique due to the presence of the conjugated diene system in the hexadienyl group. This feature imparts distinct chemical reactivity and potential for interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

75606-34-7

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

2-[[(2E)-hexa-2,5-dienyl]amino]ethanethiol

InChI

InChI=1S/C8H15NS/c1-2-3-4-5-6-9-7-8-10/h2,4-5,9-10H,1,3,6-8H2/b5-4+

InChI Key

UNMKOAIBHDDZSN-SNAWJCMRSA-N

Isomeric SMILES

C=CC/C=C/CNCCS

Canonical SMILES

C=CCC=CCNCCS

Origin of Product

United States

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